molecular formula C22H30F3N5O8 B10839927 10-CF3C(OH)2-Ddacthf

10-CF3C(OH)2-Ddacthf

Cat. No.: B10839927
M. Wt: 549.5 g/mol
InChI Key: KOLDLUFBEMUZIM-WUAYEBGVSA-N
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Description

. This compound is notable for its unique structure, which includes a trifluoromethyl group and a dihydroxy functionality, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 10-CF3C(OH)2-DDACTHF involves multiple steps, starting from the appropriate precursorsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.

Chemical Reactions Analysis

10-CF3C(OH)2-DDACTHF undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the trifluoromethyl group or the dihydroxy functionality.

Scientific Research Applications

10-CF3C(OH)2-DDACTHF has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of certain types of cancer . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development. Additionally, its industrial applications include its use as a precursor in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 10-CF3C(OH)2-DDACTHF involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group and dihydroxy functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved in its mechanism of action include inhibition of certain enzymes and modulation of receptor activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

10-CF3C(OH)2-DDACTHF can be compared with other similar compounds, such as 10-trifluoroacetyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid and its derivatives . These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and dihydroxy functionality, which imparts distinct chemical and biological properties. Other similar compounds include various derivatives of tetrahydrofolic acid, each with unique modifications that influence their reactivity and applications.

Properties

Molecular Formula

C22H30F3N5O8

Molecular Weight

549.5 g/mol

IUPAC Name

(2R)-2-[[4-[(3S)-6-[(2R,4S,5R)-2,4-diamino-6-oxo-1,3-diazinan-5-yl]-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H30F3N5O8/c23-22(24,25)21(37,38)13(3-1-2-12-16(26)29-20(27)30-18(12)34)10-4-6-11(7-5-10)17(33)28-14(19(35)36)8-9-15(31)32/h4-7,12-14,16,20,29,37-38H,1-3,8-9,26-27H2,(H,28,33)(H,30,34)(H,31,32)(H,35,36)/t12-,13+,14-,16+,20-/m1/s1

InChI Key

KOLDLUFBEMUZIM-WUAYEBGVSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCC[C@@H]2[C@H](N[C@H](NC2=O)N)N)C(C(F)(F)F)(O)O)C(=O)N[C@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(CCCC2C(NC(NC2=O)N)N)C(C(F)(F)F)(O)O)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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